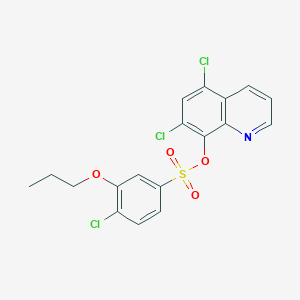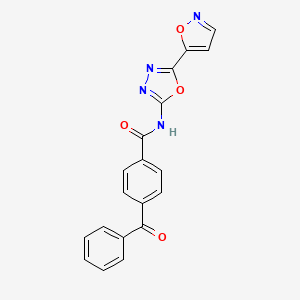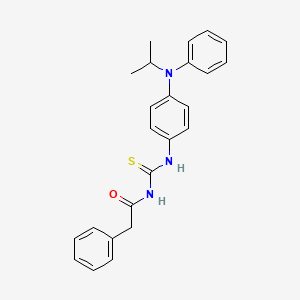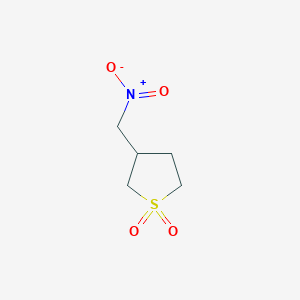
Cyclopropyl(o-tolyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(o-tolyl)methanamine hydrochloride is a chemical compound with the CAS Number: 2061980-20-7 . It has a molecular weight of 197.71 and a linear formula of C11H16ClN . It is a solid at room temperature .
Physical And Chemical Properties Analysis
Cyclopropyl(o-tolyl)methanamine hydrochloride is a solid at room temperature . It has a molecular weight of 197.71 . It should be stored in a dry place at room temperature .Applications De Recherche Scientifique
Applications in Fragrance Chemistry
Cyclopropane derivatives are extensively explored for their applications in fragrance chemistry. The development of new cyclopropanation methods has allowed for the selective synthesis of Δ-compounds, which can serve either as precursors or as novel ingredients with superior olfactory impacts. Advances in cyclopropanation techniques, notably through Simmons-Smith methodology and Al- and Mg-mediated processes, have led to the creation of high-impact Δ-fragrance ingredients such as Javanol®, Serenolide®, Toscanol®, and Pashminol®. These ingredients, manufactured by leading companies like Givaudan, demonstrate the potential of cyclopropane derivatives in producing fragrances with enhanced sensory profiles while also achieving cost and environmental benefits (Schröder, 2014).
Enhancing Pharmacological Activity
Cyclopropane rings are leveraged to modify the pharmacological activity levels of existing medicines. Incorporating a cyclopropane fragment into molecules imposes conformational rigidity, enhancing the metabolic stability of the compounds and broadening their therapeutic action. This strategy is beneficial for creating analogs of pharmacologically active compounds, offering a pathway to potentially more effective and stable therapeutic agents (Novakov et al., 2018).
Biotechnological Applications
Cyclopropane-containing compounds also find applications in biotechnology, particularly in the utilization of methane by methanotrophic bacteria. Methanotrophs can convert methane into valuable products like single-cell protein, biopolymers, and various metabolites. This process not only showcases the versatility of cyclopropane derivatives in supporting microbial growth and product formation but also highlights the potential for environmental benefits by utilizing methane, a potent greenhouse gas, as a carbon source (Strong, Xie, & Clarke, 2015).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .
Propriétés
IUPAC Name |
cyclopropyl-(2-methylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-2-3-5-10(8)11(12)9-6-7-9;/h2-5,9,11H,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWOCMQCCJSKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(o-tolyl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(1,3-Benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2587118.png)
![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2587119.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2587121.png)

![2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B2587125.png)


![2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2587129.png)
![Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2587131.png)


